
5-Formyl-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Formyl-5,6,7,8-tetrahydronaphthalene-2-carbonitrile: is an organic compound with the molecular formula C12H11NO It is a derivative of naphthalene, featuring a formyl group and a carbonitrile group attached to a tetrahydronaphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-5,6,7,8-tetrahydronaphthalene-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available naphthalene derivatives.
Nitrile Formation: The carbonitrile group can be introduced via a cyanation reaction, often using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN) under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using appropriate reagents like halogens, nitric acid (HNO3), and sulfuric acid (H2SO4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation with hydrogen gas and a metal catalyst (e.g., palladium on carbon).
Substitution: Halogens (e.g., Br2, Cl2), HNO3, H2SO4 under controlled temperature and solvent conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology:
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine:
Drug Development: Explored as a scaffold for the development of new pharmaceuticals, particularly in the area of anti-cancer and anti-inflammatory drugs.
Industry:
Material Science:
Wirkmechanismus
The mechanism of action of 5-Formyl-5,6,7,8-tetrahydronaphthalene-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and carbonitrile groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with biological targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
- 5,6,7,8-Tetrahydro-2-naphthylamine
- 2-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile
Comparison:
- 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: Contains a carboxylic acid group instead of a formyl group, leading to different reactivity and applications.
- 5,6,7,8-Tetrahydro-2-naphthylamine: Features an amine group, which alters its chemical behavior and potential uses in pharmaceuticals.
- 2-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile: The presence of a fluorine atom introduces unique electronic effects, impacting its reactivity and interactions.
Uniqueness: 5-Formyl-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is unique due to the combination of its formyl and carbonitrile groups, which provide distinct reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C12H11NO |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
5-formyl-5,6,7,8-tetrahydronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H11NO/c13-7-9-4-5-12-10(6-9)2-1-3-11(12)8-14/h4-6,8,11H,1-3H2 |
InChI-Schlüssel |
IIWBLHFCFKBMTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C(C1)C=C(C=C2)C#N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


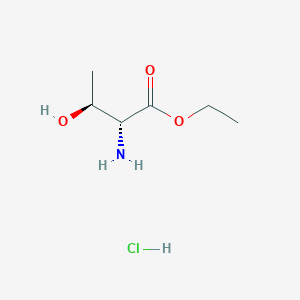
![ethyl (5E)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-(2,2,2-trifluoroacetyl)oxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate](/img/structure/B13893141.png)
![2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13893149.png)
![tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate;hydrochloride](/img/structure/B13893154.png)
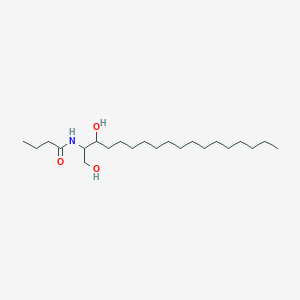
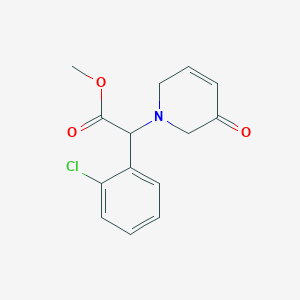
![Ethyl 2-[(diphenylmethylene)amino]propanoate](/img/structure/B13893175.png)
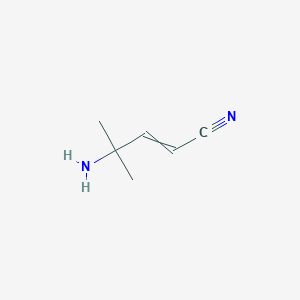
![Methyl 5,6-difluorobenzo[b]thiophene-2-carboxylate](/img/structure/B13893186.png)
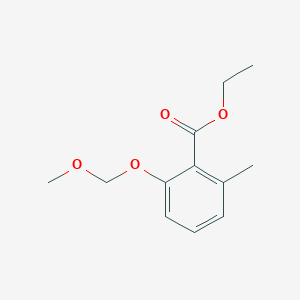

![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13893193.png)
![5'-Acetyl-2'-chloro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13893196.png)
![tert-Butyl 3-methyl-4-{[(trifluoromethyl)sulfonyl]oxy}-1H-indazole-1-carboxylate](/img/structure/B13893228.png)
